molecular formula C11H18O3 B1604985 methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate CAS No. 54878-01-2

methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate

Cat. No. B1604985
CAS RN: 54878-01-2
M. Wt: 198.26 g/mol
InChI Key: MGHKLYIYPFGGDY-DTWKUNHWSA-N
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Description

Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate is a chemical compound that is commonly used in scientific research. This compound is of interest to researchers due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate involves the inhibition of enzymes that are involved in various biochemical pathways. Specifically, this compound is a competitive inhibitor of acetylcholinesterase, meaning that it binds to the active site of the enzyme and prevents the binding of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate has several biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to inhibit the activity of several other enzymes, including butyrylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as serotonin and dopamine, and their inhibition can lead to an increase in the levels of these neurotransmitters in the brain. This can have a range of effects on mood, behavior, and cognition.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a useful tool for studying the biochemical pathways involved in neurotransmitter metabolism and cognitive function.
However, there are also some limitations to using this compound in lab experiments. One limitation is that it is a relatively complex molecule, which can make synthesis and purification challenging. Additionally, its potency as an enzyme inhibitor can make it difficult to use at low concentrations, which can be important for studying the effects of neurotransmitters and other compounds on enzyme activity.

Future Directions

There are several future directions for research on methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate. One area of interest is in the development of new inhibitors of acetylcholinesterase and other enzymes involved in neurotransmitter metabolism. This could lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Another area of interest is in the study of the effects of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate on other biochemical pathways and physiological systems. This could lead to a better understanding of the compound's potential applications and limitations in scientific research.
Conclusion
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate is a complex compound with a wide range of scientific research applications. Its potency as an enzyme inhibitor makes it a useful tool for studying the biochemical pathways involved in neurotransmitter metabolism and cognitive function. However, its complexity and potency also present challenges for synthesis and use in lab experiments. Future research on this compound could lead to the development of new drugs for the treatment of cognitive disorders and a better understanding of its potential applications in scientific research.

Scientific Research Applications

Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate has a wide range of scientific research applications. One of the most common applications is in the study of enzyme kinetics. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate can increase the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.

properties

IUPAC Name

methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKLYIYPFGGDY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1[C@H](C1(C)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352927
Record name methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate

CAS RN

54878-01-2
Record name methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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